N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features a piperidine ring and a carbazole moiety
Preparation Methods
The synthesis of N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or signaling pathways .
Comparison with Similar Compounds
N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other piperidine and carbazole derivatives. Similar compounds include:
- (1-Ethylpiperidin-4-yl)acetic acid hydrate
- 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate
- (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its combined piperidine and carbazole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-22-10-8-13(9-11-22)20-18-5-3-4-15-16-12-14(23(24)25)6-7-17(16)21-19(15)18/h6-7,12-13,18,20-21H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFNNRPJWBPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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